N,N'-(naphthalene-2,3-diyl)bis(3-methylbenzamide)
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Overview
Description
N,N’-(naphthalene-2,3-diyl)bis(3-methylbenzamide) is a chemical compound characterized by the presence of a naphthalene core linked to two 3-methylbenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(naphthalene-2,3-diyl)bis(3-methylbenzamide) typically involves the reaction of naphthalene-2,3-diamine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for N,N’-(naphthalene-2,3-diyl)bis(3-methylbenzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and minimize impurities. Continuous flow reactors may be employed to enhance efficiency and consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N,N’-(naphthalene-2,3-diyl)bis(3-methylbenzamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the amide groups to amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination under UV light.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N,N’-(naphthalene-2,3-diyl)bis(3-methylbenzamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of N,N’-(naphthalene-2,3-diyl)bis(3-methylbenzamide) involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with cellular proteins or DNA, leading to inhibition of cell growth or induction of apoptosis. The exact pathways and molecular targets can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(ethane-1,2-diyl)bis(3-methylbenzamide)
- N,N’-(propane-1,3-diyl)bis(3-methylbenzamide)
- N,N’-(butane-1,4-diyl)bis(3-methylbenzamide)
Uniqueness
N,N’-(naphthalene-2,3-diyl)bis(3-methylbenzamide) is unique due to its naphthalene core, which imparts distinct electronic and steric properties compared to its aliphatic counterparts
Properties
IUPAC Name |
3-methyl-N-[3-[(3-methylbenzoyl)amino]naphthalen-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O2/c1-17-7-5-11-21(13-17)25(29)27-23-15-19-9-3-4-10-20(19)16-24(23)28-26(30)22-12-6-8-18(2)14-22/h3-16H,1-2H3,(H,27,29)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODNRAJJLXDGBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=CC=CC=C3C=C2NC(=O)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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